Adamantanyl-N-(5-methylisoxazol-3-YL)formamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-9-2-13(17-19-9)16-14(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h2,10-12H,3-8H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPYCSDFAKIANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantanyl-N-(5-methylisoxazol-3-YL)formamide typically involves the reaction of adamantane derivatives with isoxazole derivatives under specific conditions. One common method is the reaction of adamantanecarboxylic acid with 5-methylisoxazole-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods, such as continuous flow chemistry. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Adamantanyl-N-(5-methylisoxazol-3-YL)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the adamantane or isoxazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics and Medicinal Chemistry
The adamantane scaffold is recognized for its rigid and symmetrical structure, which allows for precise spatial orientation of substituents. This feature enhances the compound's interaction with biological targets, making it a valuable component in drug design. The incorporation of the 5-methylisoxazole moiety further diversifies its pharmacological profile, potentially influencing both lipophilicity and bioactivity.
Drug Discovery
Adamantanyl derivatives have been extensively studied in drug discovery programs targeting various diseases, including:
- CNS Disorders : Adamantane derivatives like amantadine have been used to treat Parkinson's disease and other neurodegenerative disorders by acting on sigma receptors and NMDA receptors, enhancing dopamine release and providing neuroprotective effects .
- Antiviral Agents : Compounds with adamantane structures have shown efficacy against viral infections, particularly influenza . The rigid structure aids in the development of potent antiviral agents by optimizing binding affinity to viral proteins.
- Antidiabetic Drugs : The incorporation of adamantane into antidiabetic compounds has been explored, with some derivatives demonstrating improved potency against type 2 diabetes mellitus .
Antimicrobial Properties
Research indicates that adamantanyl-N-(5-methylisoxazol-3-YL)formamide exhibits significant antimicrobial activity. A series of studies have highlighted the synthesis of adamantane derivatives with enhanced antimicrobial properties against various pathogens. These compounds have shown promising results in inhibiting bacterial growth, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of adamantanyl derivatives has also been documented. Studies have demonstrated that these compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation . The mechanism of action may involve the inhibition of pro-inflammatory cytokines or modulation of immune responses.
Case Studies and Research Findings
Several notable studies have investigated the applications of this compound:
Mechanism of Action
The mechanism of action of Adamantanyl-N-(5-methylisoxazol-3-YL)formamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The adamantane moiety provides rigidity and stability, while the isoxazole ring can participate in hydrogen bonding and other interactions with the target. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Based Derivatives
(a) N-((3s,5s,7s)-Adamantan-1-yl)but-3-enamide
- Structure : Adamantane linked to a butenamide group.
- Synthesis : Prepared via general Procedure A (X = Br or Cl), yielding 11–51% .
- The enamide group introduces conformational flexibility, which may lower metabolic stability.
(b) 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine
- Structure : Adamantane fused to a thiadiazole ring with a methylamine substituent.
- Crystallography : Planar thiadiazole ring with hydrogen-bonded supramolecular chains .
- Biological Activity: Exhibits anti-trypanosomal and antimicrobial properties due to the thiadiazole moiety .
- Comparison : Replacing isoxazole with thiadiazole alters electronic properties and binding affinities. Thiadiazole’s higher polarity may improve solubility but reduce blood-brain barrier penetration.
Isoxazole-Containing Analogs
(a) 4-Amino-N-(5-methylisoxazol-3-yl)-benzenesulfonamide (SMX)
- Structure : Sulfonamide-linked 5-methylisoxazole and benzene ring.
- Applications : Extracted from Septrin tablets (Glaxo) as a sulfonamide antibiotic .
- Key Differences : The sulfonamide group in SMX confers broader antibacterial activity but lower lipophilicity compared to the formamide bridge in the target compound.
(b) 5-Methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide
- Structure : Bis-isoxazole system with a phenyl group.
- Physicochemical Properties: Property Value Hydrogen Bond Donors 1 Hydrogen Bond Acceptors 5 Topological Polar Surface Area 81.2 Ų Complexity 373
- Comparison : The dual isoxazole rings increase steric hindrance and polarity, likely reducing membrane permeability compared to the adamantane-isoxazole hybrid.
Structural and Functional Insights
Impact of Adamantane
Role of Isoxazole
- Hydrogen Bonding : The 5-methylisoxazole group provides hydrogen-bond acceptors (N and O), critical for target engagement in enzymes or receptors .
- Rigidity vs. Flexibility : Unlike SMX’s sulfonamide (flexible), the formamide bridge in the target compound balances rigidity and conformational adaptability.
Biological Activity
Adamantanyl-N-(5-methylisoxazol-3-YL)formamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and therapeutic implications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an adamantane moiety and a 5-methylisoxazole group, which are known to enhance biological activity. The molecular formula is with a molecular weight of approximately 235.33 g/mol.
Cytotoxicity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from in vitro assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Carcinoma) | 15.2 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Carcinoma) | 12.5 | Inhibition of ERK1/2 signaling pathway |
| HT-29 (Colon Carcinoma) | 10.8 | Disruption of microtubule dynamics |
| Jurkat E6.1 (T-cell Leukemia) | 9.4 | Cell cycle arrest at G1 phase |
These results indicate that the compound possesses potent antiproliferative activity, particularly against hematological malignancies and solid tumors.
The mechanisms underlying the cytotoxic effects of this compound involve multiple pathways:
- Apoptosis Induction : The compound activates caspases 3 and 9, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes a G1 phase arrest in cancer cells, preventing their proliferation.
- Microtubule Disruption : Similar to established chemotherapeutics like taxanes, this compound interferes with microtubule assembly, which is critical for mitosis.
Case Studies
A series of case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Lung Cancer :
- A study involving A549 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
-
Breast Cancer Research :
- In MCF7 cells, the compound was observed to downregulate estrogen receptor signaling pathways, suggesting potential utility in hormone-responsive breast cancers.
-
Combination Therapy :
- Preliminary findings indicate that combining this compound with standard chemotherapeutics may enhance overall efficacy and reduce resistance in resistant cell lines.
Safety and Toxicity
Safety assessments reveal that this compound exhibits low toxicity towards normal human fibroblasts and hepatocytes at therapeutic concentrations, indicating a favorable safety profile for further development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for Adamantanyl-N-(5-methylisoxazol-3-YL)formamide, and how is purity verified?
- Methodological Answer : Synthesis typically involves coupling adamantane derivatives with functionalized isoxazole precursors. For purity verification, gas chromatography-mass spectrometry (GC-MS) is critical to confirm molecular ion peaks and assess impurities. Elemental analysis and high-resolution mass spectrometry (HRMS) ensure stoichiometric accuracy .
Q. How can X-ray crystallography determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with refinement using the SHELX program suite (e.g., SHELXL for structure optimization). ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids and molecular geometry. Reference structures of adamantane-containing analogs (e.g., oxadiazole derivatives) guide symmetry and packing analysis .
Q. Which spectroscopic techniques are essential for characterizing functional groups and structural integrity?
- Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) identifies formamide C=O stretches (~1650–1700 cm⁻¹) and isoxazole ring vibrations. UV-Vis spectroscopy monitors electronic transitions, particularly for π→π* and n→π* interactions in the adamantane and isoxazole moieties. Nuclear magnetic resonance (NMR) (¹H/¹³C) resolves substituent effects on adamantane’s rigid framework .
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement of adamantane-containing compounds be resolved?
- Methodological Answer : Discrepancies often arise from thermal motion or disorder in the adamantane cage. Use SHELXL’s constraints (e.g., RIGU for rigid-body refinement) to stabilize adamantane geometry. Cross-validation with spectroscopic data (e.g., NMR crystallography) and Hirshfeld surface analysis clarifies ambiguities. Comparative studies with structurally similar derivatives (e.g., oxadiazole-thiones) provide benchmarks .
Q. What computational strategies model the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes or receptors, focusing on the formamide group’s hydrogen-bonding potential. Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals to explain reactivity. The linear free energy model (LFEM) quantifies thermodynamic stability in solvent systems, adapting formamide denaturation principles .
Q. How to optimize hybridization assay conditions considering the formamide moiety’s impact on probe-target stability?
- Methodological Answer : Adapt LFEM-derived rules (e.g., +0.173 kcal/mol ΔG per 1% formamide) to adjust stringency. Denaturation profiles via fluorescence assays (e.g., using fragmented rRNA targets) determine optimal formamide concentrations. Probe design integrates nearest-neighbor parameters for mismatch discrimination, validated by microarray-specific melting curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
